dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the condensation of pyrazole derivatives with appropriate amines. One common method includes the reaction of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with primary amines under reflux conditions in acetonitrile . Another approach involves the cyclocondensation of hydrazine with carbonyl compounds, followed by further functionalization .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various alkyl or aryl groups into the pyrazole ring .
Scientific Research Applications
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyrazole derivatives.
Biology: The compound has potential biological activities, including antileishmanial and antimalarial effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives are known to inhibit enzymes like protein kinases, which play crucial roles in cell signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- (1,5-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride
- (1,3-dimethyl-1H-pyrazol-4-yl)methylamine dihydrochloride hydrate
- N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-2-amine
Uniqueness
Dimethyl[(1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity and potency in various applications .
Properties
Molecular Formula |
C6H13Cl2N3 |
---|---|
Molecular Weight |
198.09 g/mol |
IUPAC Name |
N,N-dimethyl-1-(1H-pyrazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-9(2)5-6-3-7-8-4-6;;/h3-4H,5H2,1-2H3,(H,7,8);2*1H |
InChI Key |
HAGOSUXEJOTULG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CNN=C1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.